molecular formula C13H12N4O B2899339 5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1197616-17-3

5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2899339
CAS No.: 1197616-17-3
M. Wt: 240.266
InChI Key: NRHIMBOHEMELGU-UHFFFAOYSA-N
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Description

5-[(1H-Imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic small molecule featuring a 1,2,4-oxadiazole scaffold linked to an imidazole moiety. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer agents. Compounds based on the 1,2,4-oxadiazole heterocycle are recognized for their unique bioisosteric properties and a wide spectrum of biological activities . The integration of the imidazole ring, a common feature in many natural products and pharmaceuticals, further enhances the potential for diverse molecular interactions . This compound is designed for research applications only. Its primary value lies in its potential as a key intermediate or a pharmacophore for the synthesis and biological evaluation of new therapeutic candidates. Specifically, analogous 1,2,4-oxadiazole derivatives have demonstrated robust inhibitory effects against biological targets such as the epidermal growth factor receptor (EGFR), a key enzyme in cell cycle regulation and a validated target for anticancer therapy . Researchers can utilize this compound to explore structure-activity relationships (SAR), mechanism of action, and its efficacy in various in vitro biological assays. The molecular framework suggests potential for cell cycle arrest and induction of apoptosis in cultured cell lines, based on studies of structurally related molecules . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-(imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)13-15-12(18-16-13)8-17-7-6-14-9-17/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHIMBOHEMELGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with glyoxal in the presence of an acid catalyst to form the oxadiazole ring. The imidazole ring is then introduced through a nucleophilic substitution reaction using 1H-imidazole and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring both an imidazole and an oxadiazole ring. This structure makes it versatile for a range of applications, particularly in medicinal chemistry and material science.

Scientific Research Applications

This compound is a building block in synthesizing complex molecules, and it is studied for its potential as an enzyme inhibitor. It is also investigated for its antimicrobial and anticancer properties.

Chemistry

  • Building Block : It serves as a fundamental component in creating more complex molecular structures.
  • Synthesis : The compound is synthesized through the cyclization of precursors under controlled conditions, often involving the reaction of 4-methylbenzohydrazide with glyoxal, using an acid catalyst to form the oxadiazole ring. Subsequently, the imidazole ring is introduced via a nucleophilic substitution reaction with 1H-imidazole.

Biology

  • Enzyme Inhibition : Researched for its capacity to inhibit enzymes. The imidazole ring can coordinate with metal ions, which affects enzyme activity, while the oxadiazole ring can interact with biological membranes, altering their properties and affecting cell function.

Medicine

  • Antimicrobial Properties : Explored for its potential to combat microbes.
  • Anticancer Properties : Studied for its potential in cancer treatment.

Industry

  • Material Development : It is used in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The oxadiazole ring can interact with biological membranes, altering their properties and affecting cell function.

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., diimidazolylvinyl in 3m–3o) correlate with higher melting points (200–220°C), likely due to enhanced intermolecular π-π stacking or hydrogen bonding .
  • Smaller substituents (e.g., benzyl in 3a) result in lower melting points (116–118°C), suggesting reduced crystal lattice stability .
  • Electron-withdrawing groups (e.g., nitro in ) may increase thermal stability, as evidenced by the high predicted boiling point (522°C) of 5-[(4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole .

Structural and Functional Comparisons

Imidazole vs. Other Heterocycles

  • Imidazole-containing derivatives (e.g., the target compound, 3m, 3a) benefit from the imidazole’s hydrogen-bonding capacity, which enhances solubility and biological interactions .
  • Pyridine/pyridyl analogs (e.g., 3n, 3o) exhibit similar stability but may show divergent electronic properties due to pyridine’s aromatic nitrogen .

Bioactivity Potential

  • While direct bioactivity data for the target compound are lacking, structurally related 1,2,4-oxadiazoles demonstrate anticancer, antimicrobial, and anti-inflammatory activities . For example, 3,5-disubstituted oxadiazoles with imidazole or triazole moieties show potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Biological Activity

5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features an imidazole ring and an oxadiazole ring, which contribute to its unique biological properties. The molecular formula is C13H12N4OC_{13}H_{12}N_{4}O with a molecular weight of approximately 240.26 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity. This interaction is crucial for the inhibition of enzymes such as carbonic anhydrase and histone deacetylases .
  • Membrane Interaction : The oxadiazole ring can alter the properties of biological membranes, affecting cellular functions .

Biological Activities

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities:

  • Anticancer Properties : Studies have shown that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. For example, modifications to the oxadiazole structure have led to derivatives with IC50 values as low as 1.143 µM against renal cancer cells .
CompoundCell LineIC50 (µM)
Compound 1OVXF 8992.76
Compound 2PXF 17529.27
Compound 3Renal Cancer1.143
  • Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens .

Case Studies

Several studies highlight the effectiveness of oxadiazole derivatives in drug discovery:

  • Antitumor Activity : A study evaluated a series of oxadiazole derivatives against a panel of human tumor cell lines. One derivative exhibited high selectivity against renal cancer cells with an IC50 value significantly lower than that observed for other cell lines .
  • Inhibition Studies : Another investigation focused on the inhibitory potency of oxadiazoles against human deacetylase Sirtuin 2 and carbonic anhydrase. The results indicated promising potential for these compounds in therapeutic applications targeting metabolic disorders and cancer .

Q & A

Q. Optimization strategies :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states and improve yields .
  • Temperature : Maintain 80–100°C to balance reactivity and byproduct formation .

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Structural confirmation relies on multi-technique validation :

  • NMR spectroscopy :
    • ¹H NMR : Peaks for imidazole protons (δ 7.1–8.1 ppm) and methylphenyl groups (δ 2.3–2.5 ppm) .
    • ¹³C NMR : Oxadiazole ring carbons (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₄H₁₃N₃O: 240.1131) .
  • X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualization .

Basic: What biological activities are associated with this compound, and how are they evaluated?

Oxadiazole derivatives exhibit broad pharmacological potential :

  • Antimicrobial activity : Tested via broth microdilution (MIC values against E. coli and S. aureus) .
  • Anticancer potential : Assessed using MTT assays (IC₅₀ values in cancer cell lines) .
  • Anti-inflammatory effects : Evaluated through COX-2 inhibition assays .

Advanced: How can researchers address low yields or impurities during scale-up synthesis?

Q. Methodological solutions :

  • Byproduct minimization : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (yield increase by 15–20%) .
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Advanced: How should contradictory biological activity data be resolved across studies?

Q. Analytical approaches :

  • Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism-of-action .
  • Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) to distinguish artifacts from true activity .

Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?

Q. Key methodologies :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HDAC enzymes) .
  • QSAR modeling : Use Gaussian09 for DFT calculations (HOMO-LUMO gaps, electrostatic potentials) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability .

Advanced: How is metabolic stability evaluated in preclinical studies?

Q. In vitro assays :

  • Hepatic microsomes : Incubate compound with NADPH (37°C, pH 7.4) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. Key parameters :

ParameterValueReference
Half-life (t₁/₂)>60 min (stable)
Intrinsic clearance<10 μL/min/mg protein

Advanced: How are crystallographic disorders resolved in X-ray structures of similar oxadiazoles?

Q. Refinement protocols :

  • SHELXL tools : Use PART and AFIX commands to model disordered imidazole or methylphenyl groups .
  • Thermal parameters : Anisotropic refinement (ADPs) for non-H atoms; ISOR restraints for high-B-factor regions .
  • Validation : Check R₁ (≤5%), wR₂ (≤12%), and Fo-Fc maps (residual density <0.3 eÅ⁻³) .

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